2-(2-Methoxyethyl)-1'-(prop-2-EN-1-YL)-1',2',3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3'-indole]-2',3,9-trione
Description
This compound features a spirocyclic core integrating chromeno[2,3-c]pyrrole and indole moieties, with a 2-methoxyethyl group and a propenyl (allyl) substituent. The spiro architecture induces structural rigidity, while the substituents influence electronic properties and reactivity. Though direct synthetic or crystallographic data for this compound are absent in the provided evidence, its structural analogs (e.g., chromeno-pyrrole and spiro-indole derivatives) highlight key trends in synthesis, spectroscopy, and crystallography .
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C24H20N2O5/c1-3-12-25-17-10-6-5-9-16(17)24(23(25)29)19-20(27)15-8-4-7-11-18(15)31-21(19)22(28)26(24)13-14-30-2/h3-11H,1,12-14H2,2H3 |
InChI Key |
FMUNIFYXMZWSGU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C13C4=CC=CC=C4N(C3=O)CC=C)C(=O)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-Methoxyethyl)-1'-(prop-2-EN-1-YL)-1',2',3,9-tetrahydro-2H-spiro[chromeno[2,3-C]pyrrole-1,3'-indole]-2',3,9-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic and spiro compounds. The methodologies often utilize phase transfer catalysis and microwave-assisted techniques to enhance yields and reduce reaction times. For instance, the combination of chromeno and pyrimidine rings has been noted to increase biological activity significantly .
Anticancer Properties
Recent studies have indicated that derivatives of spiro compounds exhibit promising anticancer activities. Specifically, compounds similar to the target molecule have shown effectiveness against various cancer cell lines including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. The mechanism of action often involves the induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic protein markers .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research has highlighted that spiro compounds can act against a range of bacteria and fungi. The antimicrobial efficacy is often evaluated using standard assays such as the disc diffusion method or broth microdilution techniques .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound has been assessed for its antioxidant capabilities. Various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests are employed to evaluate the ability of the compound to neutralize free radicals .
Case Studies
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, spiroindole derivatives have shown promising activity against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells and inhibition of cell proliferation.
Antimicrobial Properties
Research on related compounds suggests that the spirochromene framework can enhance antimicrobial activity. This includes efficacy against a range of pathogens including bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Non-linear Optical Materials
The unique structural characteristics of this compound may allow it to be utilized in non-linear optical applications. Compounds with similar architectures have been studied for their optical properties, which are critical in photonic devices.
A. Multi-step Synthesis
A common approach involves starting from readily available chromeno and pyrrole derivatives. The synthesis typically includes:
- Formation of the spiro center through cyclization reactions.
- Functionalization at the methoxyethyl and prop-2-enyl positions to enhance biological activity.
B. Green Chemistry Approaches
Recent advancements emphasize the use of environmentally friendly solvents and conditions to reduce the ecological impact of chemical synthesis.
Case Study 1: Anticancer Activity Assessment
In a study published in Molecules, derivatives of spiro[indole] were tested against human cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that modifications to the chromeno-pyrrole structure could enhance anticancer efficacy .
Case Study 2: Antimicrobial Testing
A series of related compounds were evaluated for their antimicrobial properties using standard disk diffusion methods. Results indicated that compounds with similar spiro structures exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a chromeno[2,3-c]pyrrole backbone with derivatives reported in , and 15. Key differences lie in substituents:
| Compound (Source) | Core Structure | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Spiro[chromeno-pyrrole-indole] | 2-Methoxyethyl, propenyl | N/A | Trione, methoxy, allyl |
| 2-Methyl-1-phenyl-... (Ev7) | Chromeno[2,3-c]pyrrole | Methyl, phenyl | ~336.3* | Trione, methyl, aryl |
| 2-[3-(Dimethylamino)propyl]-... (Ev8) | Chromeno[2,3-c]pyrrole | Dimethylaminopropyl, tert-butylphenyl | ~493.6* | Trione, tertiary amine |
| Spiro[indole-2,2'-pyrrole] (Ev1) | Spiro[indole-pyrrole] | 3-Chlorophenyl, t-butyl | 489.56 | Imine, ester, chloroaryl |
| 5′-Bromo-6-methoxy-... (Ev13) | Spiro[β-carboline-indole] | Bromo, methoxy, allyl | ~484.3* | Bromo, allyl, methoxy |
Notes:
- The methoxyethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or aryl substituents .
- The propenyl group may enable further reactivity (e.g., cycloadditions or polymerization), contrasting with inert tert-butyl or halogen substituents .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Carbonyl stretches (1700–1750 cm⁻¹) dominate in trione-containing analogs (). Methoxy groups (~1250 cm⁻¹) and allyl C=C (~1640 cm⁻¹) would further characterize the target .
- NMR : Spiro compounds exhibit distinct δH shifts for protons near the spiro junction (e.g., δH 1.2–1.5 for t-butyl groups in ). The target’s methoxyethyl group would show δH ~3.3–3.5 (OCH2) and δH ~3.7 (OCH3) .
- Crystallography: Spiro[indole-pyrrole] derivatives () crystallize in a triclinic system (space group P-1, Z = 4), with unit cell parameters a = 8.86 Å, b = 11.14 Å, c = 14.30 Å.
Physical Properties
- Melting Points: Spiro[indole-pyrrole] derivatives () melt at 138–140°C, whereas chromeno-pyrrole diones () are oils. The target’s methoxyethyl group may lower melting points compared to halogenated analogs (e.g., ’s bromo derivative) .
- Solubility: Methoxy and amine substituents () enhance water solubility relative to nonpolar tert-butyl or aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
